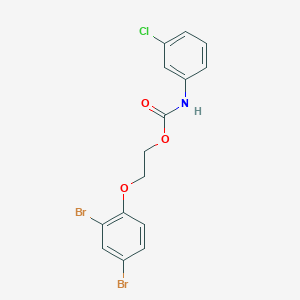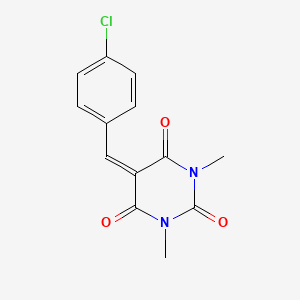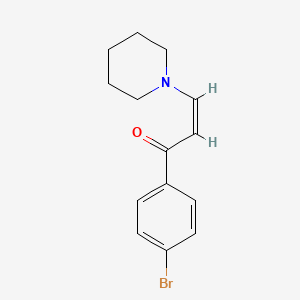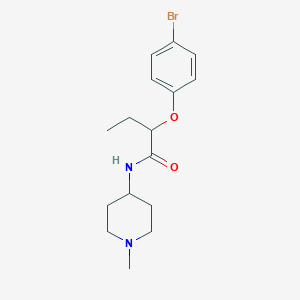![molecular formula C17H25N3O3 B5105216 N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5105216.png)
N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as EPPME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPME belongs to the class of compounds known as amides and is synthesized using a specific method that involves the reaction of 2-ethylbenzoyl chloride with 3-(4-morpholinyl)propylamine.
作用機序
The mechanism of action of EPPME is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. EPPME has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinases, which are involved in cell signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
EPPME has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, EPPME has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. EPPME has also been shown to have antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage.
実験室実験の利点と制限
One advantage of using EPPME in lab experiments is that it is relatively easy to synthesize and purify. Additionally, EPPME has been shown to be relatively stable and to have low toxicity in animal models. However, one limitation of using EPPME in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
将来の方向性
There are many potential future directions for research on EPPME. One area of research is to further investigate its anti-cancer properties and to determine the optimal dosage and administration method for cancer therapy. Another area of research is to investigate its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of EPPME and to identify specific pathways or proteins that it targets.
合成法
EPPME is synthesized by reacting 2-ethylbenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and is completed within a few hours. The resulting product is a white powder that is purified using column chromatography.
科学的研究の応用
EPPME has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. EPPME has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, EPPME has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. EPPME has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models.
特性
IUPAC Name |
N'-(2-ethylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-14-6-3-4-7-15(14)19-17(22)16(21)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKROZYCTLNNGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)




![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5105174.png)

![N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)

![N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5105220.png)
![N-[2-(2-chlorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5105224.png)

![propyl 4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5105236.png)
![N,N'-di-1-naphthyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5105237.png)